molecular formula C8H7ClO3 B1581917 2-Chloro-6-methoxybenzoic acid CAS No. 3260-89-7

2-Chloro-6-methoxybenzoic acid

Cat. No.: B1581917
CAS No.: 3260-89-7
M. Wt: 186.59 g/mol
InChI Key: JUOHBAJZQDTICO-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by a chlorine atom and a methoxy group, respectively. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxybenzoic acid typically involves the chlorination of 6-methoxybenzoic acid. One common method is the reaction of 6-methoxybenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst, such as dimethylformamide (DMF), to introduce the chlorine atom at the 2-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and chlorine substituents can influence the compound’s binding affinity and specificity towards these targets, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 5-Chloro-2-methoxybenzoic acid
  • 2-Methoxybenzoic acid
  • 2-Ethoxybenzoic acid

Comparison: 2-Chloro-6-methoxybenzoic acid is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the chlorine atom at the 2-position may enhance its electrophilic properties, making it more reactive in substitution reactions .

Properties

IUPAC Name

2-chloro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOHBAJZQDTICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186296
Record name 2-Chloro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3260-89-7
Record name 2-Chloro-6-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3260-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxybenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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